

Spectroscopic Characterization of 4-Bromo-3-fluoroindole: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-fluoroindole

CAS No.: 1253926-20-3

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of **4-Bromo-3-fluoroindole**. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis for this specific halogenated indole. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols to ensure scientific integrity.

Introduction to 4-Bromo-3-fluoroindole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the indole ring system. **4-Bromo-3-fluoroindole**, a polysubstituted indole, presents a unique spectroscopic fingerprint due to the interplay of the electronic effects of the bromine and fluorine atoms on the indole nucleus. Understanding its spectroscopic data is paramount for unambiguous structural confirmation, purity assessment, and as a foundational dataset for further drug design and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For **4-Bromo-3-fluoroindole**, a combination of ^1H , ^{13}C , and ^{19}F NMR experiments provides a complete picture of the molecular framework.

^1H NMR Spectroscopy: Unraveling the Proton Environment

The ^1H NMR spectrum of **4-Bromo-3-fluoroindole** is anticipated to exhibit distinct signals for the protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the inherent electronic nature of the indole ring.

Predicted ^1H NMR Data (500 MHz, CDCl_3):

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
N-H	8.2 - 8.5	br s	-
H-2	7.3 - 7.5	t	$J(\text{H},\text{F}) \approx 2\text{-}3$, $J(\text{H},\text{H}) \approx 2\text{-}3$
H-5	7.2 - 7.4	dd	$J(\text{H},\text{H}) \approx 8\text{-}9$, $J(\text{H},\text{H}) \approx 1\text{-}2$
H-6	7.0 - 7.2	t	$J(\text{H},\text{H}) \approx 8\text{-}9$
H-7	7.5 - 7.7	d	$J(\text{H},\text{H}) \approx 8\text{-}9$

Causality Behind Predictions: The broad singlet for the N-H proton is characteristic and its chemical shift is solvent-dependent. The H-2 proton is expected to show coupling to the adjacent fluorine atom, resulting in a triplet-like pattern. The protons on the benzene portion of the indole ring (H-5, H-6, and H-7) will exhibit splitting patterns typical of a trisubstituted benzene ring, with coupling constants in the range of 7-9 Hz for ortho coupling and 1-3 Hz for meta coupling.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3):

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	123 - 126 (d, $J(\text{C},\text{F}) \approx 10\text{-}15$ Hz)
C-3	145 - 148 (d, $J(\text{C},\text{F}) \approx 240\text{-}250$ Hz)
C-3a	125 - 128
C-4	100 - 103
C-5	124 - 127
C-6	121 - 124
C-7	112 - 115
C-7a	135 - 138

Rationale for Assignments: The carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant ($^1J_{\text{CF}}$) and will be significantly downfield. The C-2 and C-4 carbons will show smaller two- and three-bond couplings to fluorine, respectively. The carbon bearing the bromine atom (C-4) is expected to be shielded compared to a non-substituted carbon.

^{19}F NMR Spectroscopy: A Direct Probe of the Fluorine Environment

^{19}F NMR is a highly sensitive technique that provides direct information about the fluorine substituent.

Predicted ^{19}F NMR Data (470 MHz, CDCl_3):

Fluorine	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
F-3	-130 to -140	t

Interpretive Insights: The chemical shift of the fluorine atom is highly dependent on its electronic environment. The expected triplet multiplicity arises from coupling to the H-2 proton.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation:
 - Weigh approximately 5-10 mg of **4-Bromo-3-fluoroindole** into a clean, dry vial.
 - Add approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Gently agitate the vial to ensure complete dissolution.
 - Filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube.
- Instrument Setup:
 - Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
 - Tune and match the probe for ^1H , ^{13}C , and ^{19}F frequencies.
 - Shim the magnetic field to achieve optimal resolution.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
 - ^{13}C NMR: Acquire the spectrum with a spectral width of approximately 250 ppm, a relaxation delay of 2 seconds, and 1024 or more scans. Proton decoupling should be applied during acquisition.

- ^{19}F NMR: Acquire the spectrum with a spectral width of approximately 50 ppm, a relaxation delay of 2 seconds, and 64-128 scans.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Assignment
3400 - 3300	Medium, Sharp	N-H stretch
3100 - 3000	Medium	Aromatic C-H stretch
1620 - 1580	Medium	C=C stretching (aromatic ring)
1470 - 1430	Strong	C=C stretching (aromatic ring)
1250 - 1150	Strong	C-F stretch
800 - 700	Strong	C-H out-of-plane bending
600 - 500	Medium	C-Br stretch

Underlying Principles: The N-H stretching vibration is a key diagnostic peak for the indole ring. [1] The aromatic C-H stretches appear above 3000 cm^{-1} . [1] The carbon-carbon double bond stretching vibrations within the aromatic ring typically give rise to a series of bands in the $1620\text{-}1430\text{ cm}^{-1}$ region. [2][3] The strong absorption due to the C-F stretch is a characteristic feature of fluorinated organic compounds. The C-Br stretch appears in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

- Sample Preparation: Place a small amount of solid **4-Bromo-3-fluoroindole** directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:

- Record a background spectrum of the clean ATR crystal.
- Apply pressure to the sample using the anvil.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Perform an ATR correction on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.

Predicted Mass Spectral Data (Electron Ionization - EI):

m/z	Predicted Identity	Comments
215/217	$[\text{M}]^+$	Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).
136	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical.
109	$[\text{M} - \text{Br} - \text{HCN}]^+$	Subsequent loss of hydrogen cyanide from the pyrrole ring.

Fragmentation Rationale: Upon electron ionization, the **4-Bromo-3-fluoroindole** molecule will form a molecular ion ($[\text{M}]^+$).^[4] The most prominent feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of the two naturally occurring isotopes of bromine (^{79}Br and ^{81}Br) in nearly equal abundance.^[4] A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom.^{[5][6]} In this case, the loss of a bromine radical is expected to be a major fragmentation pathway, leading to a significant peak at m/z 136. Further fragmentation of the indole ring, such as the loss of HCN, is also anticipated.

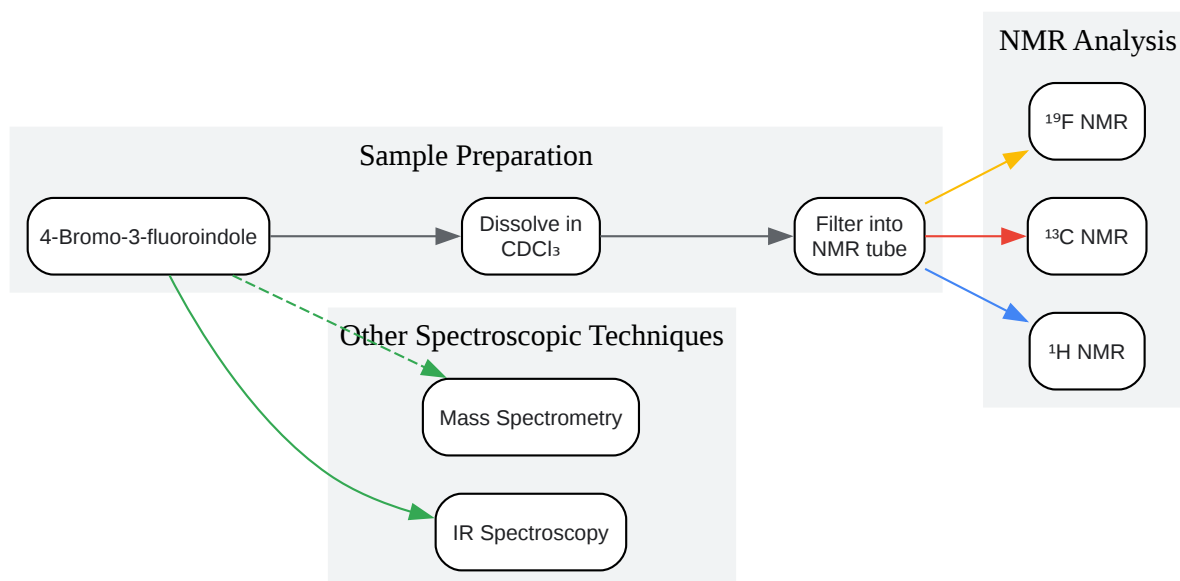
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS with EI)

- Sample Preparation: Prepare a dilute solution of **4-Bromo-3-fluoroindole** (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation:
 - Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
 - Use a suitable capillary GC column (e.g., a 30 m x 0.25 mm DB-5ms).
- GC Method:
 - Injector temperature: 250 °C.
 - Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
 - Carrier gas: Helium at a constant flow rate of 1 mL/min.
- MS Method:
 - Ion source temperature: 230 °C.
 - Electron energy: 70 eV.
 - Scan range: m/z 40-400.

Visualizing the Data: Molecular Structure and Spectroscopic Correlations

To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure and key NMR correlations.

Caption: Molecular structure of **4-Bromo-3-fluoroindole** with atom numbering.



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Caption: Experimental workflow for the spectroscopic analysis of **4-Bromo-3-fluoroindole**.

Conclusion

The comprehensive spectroscopic analysis of **4-Bromo-3-fluoroindole**, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, provides an unambiguous structural confirmation and a detailed electronic and vibrational profile of the molecule. The predictive data and detailed protocols outlined in this guide serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related halogenated indole derivatives in the field of drug discovery and materials science. The interplay of the bromo and fluoro substituents creates a unique spectroscopic signature that can be rationally interpreted based on fundamental principles.

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